molecular formula C13H13N3O2 B6385802 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyrimidine CAS No. 1111113-33-7

5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyrimidine

Cat. No.: B6385802
CAS No.: 1111113-33-7
M. Wt: 243.26 g/mol
InChI Key: AZXFLCYGVUVUOC-UHFFFAOYSA-N
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Description

5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyrimidine is a synthetic compound with significant biological activity.

Preparation Methods

The synthesis of 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyrimidine typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Chemical Reactions Analysis

5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyrimidine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyrimidine can be compared with other similar compounds, such as:

    5-[3-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid: This compound has a similar structure but differs in its functional groups and biological activities.

    5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxynicotinic acid: This compound also has a similar structure but exhibits different chemical properties and applications.

Properties

IUPAC Name

N,N-dimethyl-3-(2-oxo-1H-pyrimidin-5-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-16(2)12(17)10-5-3-4-9(6-10)11-7-14-13(18)15-8-11/h3-8H,1-2H3,(H,14,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZXFLCYGVUVUOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC(=C1)C2=CNC(=O)N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90686852
Record name N,N-Dimethyl-3-(2-oxo-1,2-dihydropyrimidin-5-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90686852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111113-33-7
Record name N,N-Dimethyl-3-(2-oxo-1,2-dihydropyrimidin-5-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90686852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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